An In-Depth Technical Guide to Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate
An In-Depth Technical Guide to Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate
Introduction
Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a vital heterocyclic building block in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic structure provides a unique scaffold for creating novel therapeutic agents, moving beyond traditional flat aromatic systems.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a ketone on the cyclopentane ring offers chemists precise control over subsequent functionalization steps. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.
A Note on Nomenclature and Isomerism
The term "1-oxo-8-azaspiro[4.5]decane" can be ambiguous. Depending on the starting point of ring numbering, this could refer to the ketone being on the piperidine or the cyclopentane ring. This guide focuses on the widely used isomer where the ketone is on the five-membered ring, which is also systematically named tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate .[2] The core structure is an 8-azaspiro[4.5]decane, which consists of a cyclopentane ring and a piperidine ring sharing a single carbon atom.[3]
PART 1: Core Chemical and Physical Properties
Understanding the fundamental properties of this spirocyclic ketone is crucial for its effective use in synthesis and process development.
Chemical Identity and Descriptors
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate | [2] |
| Synonyms | N-Boc-8-azaspiro[4.5]decan-1-one, Tert-butyl 1-oxo-8-azaspiro(4.5)decane-8-carboxylate | [2] |
| CAS Number | 191805-29-5 | [2] |
| Molecular Formula | C₁₄H₂₃NO₃ | [2] |
| Molecular Weight | 253.34 g/mol | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCCC2=O)CC1 | [2] |
| InChI Key | VFNVAGFIJXCMPA-UHFFFAOYSA-N | [2] |
Physicochemical Data (Predicted)
Experimental data for some physical properties are not widely published; therefore, computationally predicted values are provided below.
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Boiling Point | 399.6 ± 35.0 °C | [4] |
| Density | 1.16 ± 0.1 g/cm³ | [4] |
| XLogP3 | 1.6 | [2] |
Spectral Data Interpretation
While specific spectra are proprietary to manufacturers, the expected NMR and IR characteristics can be predicted based on the molecule's functional groups.
-
¹H NMR: The spectrum would be characterized by a prominent singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[5] The aliphatic protons of the two rings would appear as complex multiplets in the 1.5-3.6 ppm range. Protons alpha to the ketone would be expected further downfield compared to other methylene protons.
-
¹³C NMR: Key signals would include the carbonyl carbon of the ketone (typically >200 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the spiro-carbon. The remaining aliphatic carbons would appear in the 20-60 ppm range.
-
Infrared (IR) Spectroscopy: Two characteristic carbonyl stretching peaks would be prominent. The ketone C=O stretch would appear around 1710 cm⁻¹, and the carbamate C=O stretch would be observed at a slightly lower wavenumber, typically around 1690 cm⁻¹.
PART 2: Synthesis, Reactivity, and Mechanistic Insights
The utility of this building block is defined by its synthesis and the predictable reactivity of its functional groups.
Synthesis Pathway
The most common synthetic route involves a multi-step process starting from commercially available materials. A representative synthesis is the conjugate addition of a protected piperidine derivative to an acrylate, followed by cyclization.[6]
A key method involves the reaction of N-Boc-4-piperidone with a suitable reagent like ethyl 2-(bromomethyl)acrylate in a Michael-type addition, followed by an intramolecular cyclization to form the spirocyclic core.[7][8] This approach builds the cyclopentanone ring onto the pre-formed piperidine scaffold.
Caption: General synthetic workflow for the spirocyclic ketone.
Core Reactivity and Strategic Considerations
The molecule's reactivity is dominated by two key features: the acid-labile Boc group and the ketone. This duality is the cornerstone of its utility.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most nucleophiles and bases.[9][10] This stability allows for selective reactions at the ketone without disturbing the piperidine nitrogen. Its primary vulnerability is its facile removal under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent), which generates the free secondary amine.[11][12] This deprotection is often the first step in using the scaffold for further elaboration. The mechanism involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton, with the concurrent release of carbon dioxide.[11]
-
The Ketone: The cyclopentanone moiety offers a rich playground for chemical modification. It can undergo a wide range of classical carbonyl reactions:
-
Reductive Amination: To introduce substituents with a new amine handle.
-
Wittig Reaction: To form exocyclic double bonds.
-
Grignard/Organolithium Addition: To create tertiary alcohols and introduce carbon scaffolds.
-
Enolate Chemistry: The alpha-protons can be deprotonated to form an enolate, enabling alkylation or other coupling reactions at the adjacent position.
-
This orthogonal reactivity—acid-labile deprotection at the nitrogen and diverse carbonyl chemistry at the ketone—allows for a highly controlled, stepwise elaboration of the spirocyclic core.
Caption: Orthogonal reactivity pathways of the spirocyclic scaffold.
PART 3: Applications in Drug Discovery
The rigid spirocyclic framework is highly valued in drug design as it can orient substituents into three-dimensional space to optimize interactions with biological targets. This often leads to improved potency and selectivity compared to more flexible or flat molecules.
Role as a Scaffold for Bioactive Molecules
This compound is a precursor for synthesizing ligands for various biological targets. Its derivatives have shown promise in several therapeutic areas:
-
Sigma-1 Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane scaffold (a related analogue) has been used to develop potent and selective ligands for the sigma-1 receptor, which is a target for neurological disorders. These derivatives are being explored as potential PET imaging agents for the brain.[13]
-
5-HT1A Receptor Ligands: The 8-azaspiro[4.5]decane core is a key structural feature in compounds targeting the 5-HT1A serotonin receptor, which is implicated in anxiety and depression. The well-known anxiolytic drug Buspirone features this spirocycle.[14]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Related spirocyclic building blocks are employed in the creation of FAAH inhibitors, which are investigated for managing neuropathic pain and anxiety disorders.[15]
-
Neuropeptide Y5 Receptor (NPY5R) Antagonists: The scaffold is also used to develop antagonists for the NPY5R, which are potential candidates for treating eating disorders.[15]
The general strategy involves using either the ketone or the deprotected amine as a handle to attach pharmacophoric elements that interact with the target protein.
PART 4: Experimental Protocols & Safety
Protocol 1: Synthesis via Michael Addition and Cyclization (Illustrative)
This protocol is a conceptual illustration based on common synthetic strategies for similar structures.[6][16]
-
Michael Addition: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., THF), add a non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to generate the enolate. Slowly add a solution of ethyl 2-(bromomethyl)acrylate (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Cyclization (Dieckmann Condensation): Dissolve the crude intermediate in an anhydrous solvent like toluene. Add a strong base (e.g., sodium ethoxide, 1.2 eq) and heat the mixture to reflux for several hours until TLC indicates the consumption of the starting material.
-
Final Work-up and Purification: Cool the reaction mixture and quench with a weak acid. Perform an aqueous work-up, extract with an organic solvent, and dry. Purify the crude product by column chromatography on silica gel to yield the target compound.
Protocol 2: N-Boc Deprotection
This is a standard and reliable protocol for removing the Boc group.[11][12]
-
Reaction Setup: Dissolve tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. A common choice is a 1:1 mixture of trifluoroacetic acid (TFA) and DCM, or a 4M solution of HCl in dioxane.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid (30 minutes to 2 hours) and can be monitored by TLC. Effervescence (CO₂ evolution) is often observed.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product will be the amine salt (e.g., trifluoroacetate or hydrochloride salt). To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution), then dry and concentrate.
Safety and Handling
Based on GHS classifications, this compound should be handled with appropriate care in a laboratory setting.[2]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Precautionary Measures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
References
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Buyck, C., et al. (2007). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. Retrieved January 6, 2026, from [Link]
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